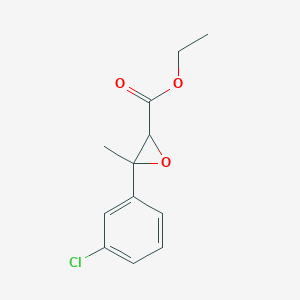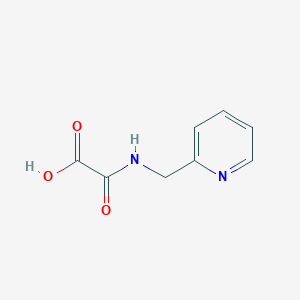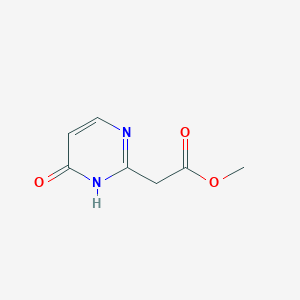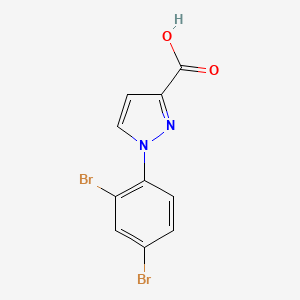
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dibromophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dibromobenzaldehyde and hydrazine derivatives.
Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved through a cyclization reaction between the hydrazine derivative and the aldehyde group of 2,4-dibromobenzaldehyde.
Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be accomplished through various methods, including carboxylation reactions or the use of carboxylic acid derivatives.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atoms or the carboxylic acid group.
Substitution: The dibromophenyl group allows for substitution reactions, where the bromine atoms can be replaced with other functional groups.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
作用機序
The mechanism of action of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.
Disruption of Cellular Functions: It can interfere with cellular functions, leading to cytotoxic effects in certain cell types.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid: This compound has chlorine atoms instead of bromine, which may result in different chemical and biological properties.
1-(2,4-Difluorophenyl)-1h-pyrazole-3-carboxylic acid: The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets.
1-(2,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid: The methyl groups can affect the compound’s solubility and overall chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H6Br2N2O2 |
|---|---|
分子量 |
345.97 g/mol |
IUPAC名 |
1-(2,4-dibromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChIキー |
SVTHHZMVFUOZCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)N2C=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


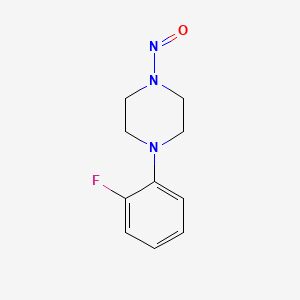


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
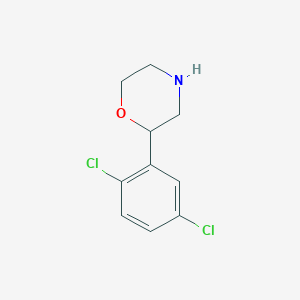
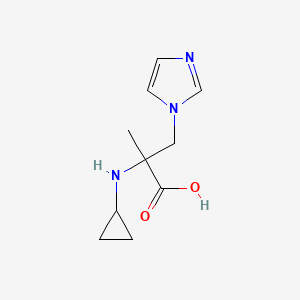
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)

![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)

